Positional Isomer Differentiation: 4'-Fluoro versus 3'-Fluoro Substitution Dictates Electronic and Steric Profile
The target compound (CAS 1352215-33-8) is the 4'-fluoro positional isomer, with the fluorine atom para to the ketone-bearing aryl carbon. Its closest comparator, 2'-methyl-2,2,3,3,3,3'-hexafluoropropiophenone (CAS 1443311-97-4), bears the fluorine at the 3' (meta) position. In aromatic ketones, para-fluoro substitution exerts a stronger resonance electron-donating effect (+M) that partially offsets the inductive electron withdrawal (-I), whereas meta-fluoro substitution operates predominantly through induction [1]. The distinct MDL Numbers (MFCD15145694 for the 4'-isomer vs. MFCD15145684 for the 3'-isomer) confirm these are registered as separate chemical entities with unique identifiers . This positional difference alters the electrophilicity of the carbonyl carbon and the acidity of the adjacent methyl protons, with downstream consequences for enolate formation rates and aldol-type reactivity.
| Evidence Dimension | Aromatic fluorine substitution position and electronic effect |
|---|---|
| Target Compound Data | 4'-Fluoro (para): +M resonance donation + -I inductive withdrawal; MDL MFCD15145694; InChI Key CJCPUMUAIGDPML-UHFFFAOYSA-N |
| Comparator Or Baseline | 3'-Fluoro isomer (CAS 1443311-97-4): predominantly -I inductive effect; MDL MFCD15145684; InChI Key SUQRHMNJXCXZQP-UHFFFAOYSA-N |
| Quantified Difference | Different InChI Key, MDL Number, and SMILES strings confirm distinct chemical identity; para-fluoro imparts qualitatively different resonance contribution versus meta-fluoro |
| Conditions | Structural analysis based on canonical SMILES, InChI, and MDL registry data from Fluorochem and abcr product databases |
Why This Matters
Procurement of the incorrect positional isomer (3'-fluoro instead of 4'-fluoro) yields a chemically distinct entity with divergent electronic properties, potentially invalidating structure-activity relationships in lead optimization programs relying on para-substitution patterns.
- [1] C. Hansch, A. Leo, R. W. Taft. 'A Survey of Hammett Substituent Constants and Resonance and Field Parameters.' Chemical Reviews, 1991, 91(2), 165-195. (Documents σₚ vs. σₘ values for fluoro substituents, establishing differential electronic effects of para vs. meta substitution.) View Source
